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Application Note: Quantification of Bongkrekic
Acid in Fermented Foods
Introduction
Bongkrekic acid (BA) is a potent mitochondrial toxin produced by the bacterium Burkholderia

gladioli pathovar cocovenenans.[1][2][3] Contamination of certain fermented food products,

such as fermented coconut or corn-based items, can lead to severe foodborne illness with high

mortality rates.[1][3][4] The toxin is heat-stable, meaning it is not destroyed by cooking, and is

also odorless and tasteless, making its detection in contaminated foods challenging.[1][5]

Given the significant health risks, with doses as low as 1 mg being potentially fatal to humans,

sensitive and accurate quantification of bongkrekic acid in food matrices is crucial for public

health and safety.[1]

This application note details a robust and sensitive method for the quantification of bongkrekic

acid in fermented foods using Ultra-High-Performance Liquid Chromatography-Tandem Mass

Spectrometry (UHPLC-MS/MS) with a stable isotope-labeled internal standard, 13C28-

Bongkrekic Acid. The use of an internal standard is critical for correcting for matrix effects and

variations in sample preparation and instrument response, thereby ensuring high accuracy and

precision.
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This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based

extraction protocol to isolate bongkrekic acid from complex food matrices. The extracted

analyte is then quantified using a UHPLC-MS/MS system operating in Multiple Reaction

Monitoring (MRM) mode. The stable isotope-labeled internal standard, 13C28-Bongkrekic Acid,

is added at the beginning of the sample preparation process to compensate for any analyte

loss during extraction and to account for matrix-induced signal suppression or enhancement.

Quantification is achieved by calculating the ratio of the peak area of the native bongkrekic acid

to that of the 13C28-labeled internal standard.

Materials and Reagents
Bongkrekic Acid standard

13C28-Bongkrekic Acid internal standard (Methanol solution)[6][7][8][9]

Acetonitrile (ACN), LC-MS grade

Methanol (MeOH), LC-MS grade

Water, LC-MS grade

Formic acid (FA), LC-MS grade

Acetic acid (HAc)

Anhydrous magnesium sulfate (MgSO4)

Anhydrous sodium acetate (NaOAc)

C18 solid-phase extraction (SPE) sorbent

Nylon syringe filters, 0.22 µm

Experimental Protocols
Sample Preparation (QuEChERS Method)

Homogenization: Homogenize a representative portion of the fermented food sample.
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Weighing: Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

Internal Standard Spiking: Add a known amount of 13C28-Bongkrekic Acid internal standard

solution to the sample.

Hydration: Add 10 mL of water and vortex for 1 minute.[10][11]

Extraction: Add 10 mL of acetonitrile containing 1% acetic acid and vortex for 1 minute.[12]

Salting Out: Add 6.0 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium

acetate.[10][11] Vortex immediately for 1 minute to prevent the formation of salt clumps.

Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.[10][11]

Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL

centrifuge tube containing C18 sorbent and anhydrous magnesium sulfate. Vortex for 1

minute.

Centrifugation: Centrifuge at ≥4000 x g for 5 minutes.

Final Extract Preparation: Take a portion of the supernatant, filter it through a 0.22 µm nylon

syringe filter, and transfer it to an autosampler vial for UHPLC-MS/MS analysis.[10][11]

UHPLC-MS/MS Analysis
UHPLC Conditions:
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Parameter Value

Column
ACQUITY UPLC BEH C18 (2.1 mm × 100 mm,

1.7 µm) or equivalent[12]

Mobile Phase A
Water with 0.1% formic acid and 2 mmol/L

ammonium formate[12]

Mobile Phase B
95% Acetonitrile with 0.1% formic acid and 2

mmol/L ammonium formate[12]

Gradient
Optimized for separation of bongkrekic acid

from matrix interferences

Flow Rate 0.3 mL/min

Column Temperature 40 °C[12]

Injection Volume 5 µL[12]

MS/MS Conditions:

Parameter Value

Ionization Mode Electrospray Ionization (ESI), Negative[10]

MRM Transitions
Specific precursor-to-product ion transitions for

Bongkrekic Acid and 13C28-Bongkrekic Acid

Source Temperature 350 °C[12]

Ion Spray Voltage -4500 V[12]

Data Presentation
The following table summarizes the quantitative performance data for the analysis of

bongkrekic acid in various food matrices using UHPLC-MS/MS.
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Parameter
Fermented
Corn Flour[10]
[11]

Tremella
fuciformis[13]

Liushenqu[14]
Rice
Noodles[15]

Linear Range

(µg/kg)

1 - 200 (in

solution)
0.25 - 500

0.5 - 100 (in

solution)

0 - 50 (in

solution)

LOD (µg/kg) 0.75 - 0.4 0.1

LOQ (µg/kg) - 0.25[13] 1.2 -

Recovery (%) 78.9 - 112 82.32 - 114.84 80.6 - 85.3 90.1 - 105.4

RSD (%) 4.2 - 16 < 12.67 4.2 - 13.2 0.4 - 7.5

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://qikan.cmes.org/EN/abstract/abstract67249.shtml
https://qikan.cmes.org/lhjyhxfc/EN/10.11973/lhjy-hx202304005
https://pmc.ncbi.nlm.nih.gov/articles/PMC12115625/
https://www.researchgate.net/publication/336776076_Rapid_determination_of_bongkrekic_acid_in_Liushenqu_by_ultra_performance_liquid_chromatography-tandem_mass_spectrometry
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1386635/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12115625/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Quantification of Bongkrekic Acid
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Caption: Experimental workflow for bongkrekic acid quantification.
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Signaling Pathway of Bongkrekic Acid Toxicity
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Caption: Mechanism of bongkrekic acid toxicity.

Conclusion
The described UHPLC-MS/MS method, incorporating a 13C28-labeled internal standard,

provides a reliable and accurate means for the quantification of bongkrekic acid in fermented

food products. The use of a stable isotope internal standard is paramount for mitigating matrix

effects inherent in complex food samples, thereby ensuring data of high quality. This

application note serves as a comprehensive guide for researchers, scientists, and food safety

professionals involved in the monitoring of this potent toxin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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